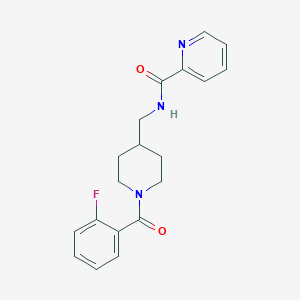

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

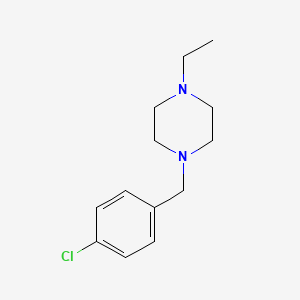

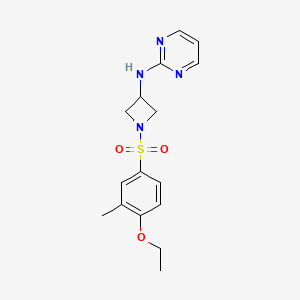

“N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)picolinamide” is a chemical compound with the CAS Number: 1185296-35-8 . It has a molecular weight of 353.31 . The IUPAC name of this compound is N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25FN2O.2ClH/c1-20-11-8-18-12-14-6-9-19 (10-7-14)13-15-4-2-3-5-16 (15)17;;/h2-5,14,18H,6-13H2,1H3;2*1H . This indicates that the compound contains 16 carbon atoms, 25 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms .Physical And Chemical Properties Analysis

The compound has a molecular weight of 353.31 . The InChI code for this compound is 1S/C16H25FN2O.2ClH/c1-20-11-8-18-12-14-6-9-19 (10-7-14)13-15-4-2-3-5-16 (15)17;;/h2-5,14,18H,6-13H2,1H3;2*1H .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidine-containing compounds play a crucial role in drug development. Their derivatives are found in more than twenty classes of pharmaceuticals and alkaloids. Researchers have extensively studied the synthesis of substituted piperidines due to their significance in constructing drug molecules. Novel methods for efficient and cost-effective piperidine synthesis are continually being explored .

Spiropiperidines and Condensed Piperidines

The compound’s structure suggests the possibility of forming spiropiperidines and condensed piperidines. These heterocyclic motifs have diverse applications in medicinal chemistry, including as bioactive scaffolds and enzyme inhibitors. Researchers investigate their synthesis and evaluate their biological properties .

Biological Evaluation

Scientists have explored the biological activity of synthetic and natural piperidines. The compound’s piperidine moiety may interact with biological targets, making it relevant for drug discovery. Researchers assess its binding affinity, selectivity, and potential therapeutic effects. Understanding its pharmacological activity is essential for identifying promising drug candidates .

Antioxidant Properties

While specific studies on this compound are scarce, related piperidine-based molecules, such as piperine (found in plants of the Piperaceae family), exhibit powerful antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage .

Mécanisme D'action

Target of Action

Similar compounds with a piperidin-4-yl structure have been found to exhibit antibacterial activity and have been used as activators of hypoxia-inducible factor 1 (HIF-1) pathways .

Mode of Action

For instance, some piperidin-4-yl derivatives have been found to inhibit bacterial growth , while others have been found to activate HIF-1 pathways .

Biochemical Pathways

For instance, some piperidin-4-yl derivatives have been found to inhibit bacterial growth, affecting the biochemical pathways associated with bacterial survival . Others have been found to activate HIF-1 pathways, affecting the biochemical pathways associated with hypoxia response .

Result of Action

For instance, some piperidin-4-yl derivatives have been found to inhibit bacterial growth , while others have been found to activate HIF-1 pathways, potentially influencing cellular responses to hypoxia .

Propriétés

IUPAC Name |

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c20-16-6-2-1-5-15(16)19(25)23-11-8-14(9-12-23)13-22-18(24)17-7-3-4-10-21-17/h1-7,10,14H,8-9,11-13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVJIDQZNIFSDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=N2)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)picolinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Cyanomethyl)phenyl]methanesulfonyl chloride](/img/structure/B2756638.png)

![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B2756639.png)

methanone](/img/structure/B2756641.png)

![ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2756647.png)

![3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2756648.png)

![[3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2756649.png)

![N-(2-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2756651.png)

![(2S)-N-{1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2756654.png)

![3-butyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2756658.png)